Tris(4-isocyanatophenyl) thiophosphate
Overview
Description
Tris(4-isocyanatophenyl) thiophosphate: is a chemical compound with the molecular formula C21H12N3O6PS . It is known for its unique structure, which includes three isocyanate groups attached to a thiophosphate core. This compound is used in various industrial applications, particularly in the production of adhesives and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-isocyanatophenyl) thiophosphate can be synthesized through the reaction of 4-isocyanatophenol with phosphorothioic trichloride . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the isocyanate groups .
Industrial Production Methods: In industrial settings, this compound is often produced in large-scale reactors where precise control of temperature and pressure is maintained. The use of solvents like ethyl acetate helps in dissolving the reactants and facilitating the reaction. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tris(4-isocyanatophenyl) thiophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Water: Hydrolyzes isocyanate groups to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Chemistry: Tris(4-isocyanatophenyl) thiophosphate is used as a crosslinking agent in the synthesis of polymers and resins. Its ability to form strong covalent bonds with various substrates makes it valuable in creating durable materials .
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential in biomedical fields, particularly in drug delivery systems where its reactivity can be harnessed to create targeted delivery vehicles .
Industry: In the adhesive and coating industries, this compound is used to enhance the mechanical properties and chemical resistance of products. It is also employed in the production of high-performance elastomers and sealants .
Mechanism of Action
The mechanism of action of tris(4-isocyanatophenyl) thiophosphate primarily involves its isocyanate groups. These groups are highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in various applications to create strong, durable materials. The thiophosphate core provides additional stability and resistance to hydrolysis, making the compound suitable for use in harsh environments .
Comparison with Similar Compounds
- Tris(4-chlorophenyl) phosphate
- Tris(4-methylphenyl) phosphate
- Tris(4-fluorophenyl) phosphate
Uniqueness: Tris(4-isocyanatophenyl) thiophosphate is unique due to the presence of isocyanate groups, which impart high reactivity and versatility in chemical reactions. This distinguishes it from other tris(phenyl) phosphates, which may have different substituents and, consequently, different reactivity profiles .
Properties
IUPAC Name |
tris(4-isocyanatophenoxy)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N3O6PS/c25-13-22-16-1-7-19(8-2-16)28-31(32,29-20-9-3-17(4-10-20)23-14-26)30-21-11-5-18(6-12-21)24-15-27/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLSETWPYVUTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OP(=S)(OC2=CC=C(C=C2)N=C=O)OC3=CC=C(C=C3)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N3O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063320 | |
Record name | Tris(4-isocyanatophenyl) thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-51-3 | |
Record name | Phenol, 4-isocyanato-, 1,1′,1′′-phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4151-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(4-isocyanatophenyl) thiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-isocyanato-, 1,1',1''-phosphorothioate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(4-isocyanatophenyl) thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(p-isocyanatophenyl) thiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(4-ISOCYANATOPHENYL) THIOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G637UP5EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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